molecular formula C12H13ClN4O4S B2738468 2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034521-41-8

2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Cat. No. B2738468
CAS RN: 2034521-41-8
M. Wt: 344.77
InChI Key: ZYBWYQANIZWUBX-UHFFFAOYSA-N
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Description

“2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide” is a stable, yet highly reactive, peptide coupling agent . It is reported as a useful coupling reagent for the purification of peptides .


Synthesis Analysis

The synthesis of this compound involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .


Molecular Structure Analysis

The molecular formula of this compound is C5H6ClN3O2 . The molecular weight is 175.57 . The SMILES string is COc1nc(Cl)nc(OC)n1 .


Chemical Reactions Analysis

The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids . Its precursor, 2-chloro-4,6,-dimethoxy-1,3,5-triazine (CDMT), has also been used for amide coupling .


Physical And Chemical Properties Analysis

This compound is a white solid . The melting point is 71-74 °C (lit.) .

Scientific Research Applications

Hydrolysis and Degradation Mechanisms

Research on related sulfonylurea compounds, such as triasulfuron, has provided insights into their hydrolysis mechanisms. These studies are crucial for understanding the environmental fate of these chemicals. Triasulfuron, for example, undergoes hydrolysis in aqueous solutions, which is pH-dependent. Its primary degradation pathway is the cleavage of the sulfonylurea bridge, leading to various metabolites. This knowledge is vital for assessing the environmental impact of sulfonylurea herbicides and designing compounds with desirable degradation profiles (Braschi et al., 1997).

Anticancer Activity

A series of novel benzenesulfonamide derivatives incorporating triazine moieties have shown significant cytotoxic activity against various human cancer cell lines. These compounds induce apoptosis and inhibit cell proliferation by affecting mitochondrial membrane potential and increasing caspase activity. Such research highlights the potential of triazine-benzenesulfonamide compounds in developing new anticancer therapies (Żołnowska et al., 2016).

Herbicide Action Mechanism

Chlorsulfuron, another related compound, serves as a herbicide that inhibits plant cell division. Understanding the mode of action of these herbicides helps in the development of effective weed control strategies and the management of herbicide resistance in crops. Such insights are crucial for agricultural science, specifically in optimizing crop protection (Ray, 1982).

Carbonic Anhydrase Inhibition

Research into benzenesulfonamides incorporating triazine moieties as inhibitors of human carbonic anhydrase isoforms has implications for treating conditions like glaucoma, epilepsy, obesity, and cancer. These studies provide a foundation for developing selective inhibitors targeting specific isoforms of carbonic anhydrase, which is essential for personalized medicine approaches (Lolak et al., 2019).

Environmental Impact and Safety

Understanding the metabolism, photodegradation, and soil residue dynamics of sulfonylurea herbicides, such as chlorsulfuron, aids in evaluating their environmental safety. Bioassay techniques and degradation studies inform the development of herbicides with minimal environmental impact and help in drafting guidelines for their safe use (Groves & Foster, 1985).

Safety and Hazards

This compound can cause damage to the skin and eyes and may be toxic if ingested . Protective gloves, lab coats, and eye protection should be employed to reduce exposure while using DMTMM .

properties

IUPAC Name

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O4S/c1-20-11-15-10(16-12(17-11)21-2)7-14-22(18,19)9-6-4-3-5-8(9)13/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBWYQANIZWUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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